[(1-ethyl-1H-pyrazol-4-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
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Overview
Description
(1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features two pyrazole rings substituted with ethyl and isopropyl groups, respectively, and connected via a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves the following steps:
Formation of Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Substitution Reactions: The ethyl and isopropyl groups are introduced via alkylation reactions using appropriate alkyl halides.
Coupling Reaction: The two pyrazole rings are then coupled using a methylene bridge, which can be achieved through a Mannich reaction involving formaldehyde and a secondary amine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge, leading to the formation of carbonyl derivatives.
Reduction: Reduction reactions can target the pyrazole rings, potentially converting them to pyrazolines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are employed.
Major Products
Oxidation: Carbonyl derivatives such as aldehydes and ketones.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its ability to form stable complexes with metal ions makes it useful in metalloprotein studies.
Medicine
In medicine, derivatives of this compound are investigated for their potential pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of (1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-methyl-1H-pyrazole: Similar structure but lacks the isopropyl group and methylene bridge.
1-isopropyl-3-methyl-1H-pyrazole: Similar structure but lacks the ethyl group and methylene bridge.
1-ethyl-1H-pyrazole-4-carbaldehyde: Contains an aldehyde group instead of the methylene bridge.
Uniqueness
(1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine is unique due to its dual pyrazole rings connected by a methylene bridge, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H21N5 |
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Molecular Weight |
247.34 g/mol |
IUPAC Name |
1-(1-ethylpyrazol-4-yl)-N-[(1-propan-2-ylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C13H21N5/c1-4-17-9-12(7-15-17)5-14-6-13-8-16-18(10-13)11(2)3/h7-11,14H,4-6H2,1-3H3 |
InChI Key |
WYFUARLXERSWDH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNCC2=CN(N=C2)C(C)C |
Origin of Product |
United States |
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